5-amino-2-bromopyridin-4-ol hydrobromide
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Overview
Description
5-amino-2-bromopyridin-4-ol hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position, a bromine atom at the 2-position, and a hydroxyl group at the 4-position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-amino-2-bromopyridin-4-ol hydrobromide typically involves the reduction of its precursor, 2-bromo-4-nitropyridine. This reduction can be achieved using various reducing agents such as iron powder with acetic acid or magnesium powder with titanium tetrachloride . The reaction conditions usually involve heating the mixture under reflux to facilitate the reduction process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-amino-2-bromopyridin-4-ol hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through reactions such as Suzuki coupling, where the bromine is replaced by an aryl group using a palladium catalyst and boronic acid.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while the hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Coupling Reactions: The compound can participate in various coupling reactions to form more complex molecules, which are useful in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
5-amino-2-bromopyridin-4-ol hydrobromide has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-bromopyridin-4-ol hydrobromide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
5-amino-2-bromopyridin-4-ol hydrobromide can be compared with other similar compounds such as:
4-amino-2-bromopyridine: This compound lacks the hydroxyl group at the 4-position, which can affect its reactivity and biological activity.
2-amino-5-bromopyridine: This isomer has the amino and bromine groups at different positions, leading to different chemical and biological properties.
2-bromo-4-nitropyridine: This precursor compound has a nitro group instead of an amino group, which significantly alters its reactivity and applications.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, enhancing its versatility in various applications.
Properties
CAS No. |
2703779-23-9 |
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Molecular Formula |
C5H6Br2N2O |
Molecular Weight |
269.9 |
Purity |
95 |
Origin of Product |
United States |
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